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Abstract

For decades, the KRAS oncogene was considered "undruggable” due to its high affinity for
GTP and the absence of a well-defined binding pocket. The discovery of a switch 1l pocket in
the GDP-bound state of the KRAS G12C mutant, however, opened the door for the
development of targeted covalent inhibitors. This technical guide details the discovery and
synthesis pathway of Sotorasib (AMG 510), a first-in-class, orally bioavailable small molecule
that specifically and irreversibly inhibits KRAS G12C. We will explore the screening
methodologies, key experiments, and the synthetic route that led to its development, providing
a comprehensive overview for researchers in oncology and drug discovery.

Discovery of Sotorasib (AMG 510)

The discovery of Sotorasib was the culmination of a structure-guided drug design and
optimization effort. The initial breakthrough was the identification of a cryptic allosteric pocket,
termed the switch-II pocket, which is present in the GDP-bound state of the KRAS G12C
mutant protein. This pocket is located near the mutant cysteine-12 residue, making it an ideal
target for a covalent inhibitor.

High-Throughput Screening and Lead Identification
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A high-throughput screen of a large compound library was conducted to identify molecules that
could bind to the switch-1l pocket. This was followed by a structure-based design approach,
utilizing X-ray crystallography to visualize how lead compounds interacted with the target
protein. This iterative process of design, synthesis, and structural analysis allowed for the
optimization of potency and selectivity.

Experimental Protocol: High-Throughput Screening
(HTS)

A common method for this type of screening is a fluorescence-based assay:

o Protein Preparation: Recombinant human KRAS G12C protein is expressed and purified.
The protein is pre-loaded with GDP.

» Assay Principle: A fluorescently labeled GTP analog is used. In the absence of an inhibitor, a
nucleotide exchange factor (e.g., SOS1) facilitates the exchange of GDP for the fluorescent
GTP analog, resulting in a high fluorescence signal.

e Screening: The library compounds are added to wells containing the KRAS G12C-GDP
protein and SOS1.

 Signal Detection: The fluorescent GTP analog is added, and after an incubation period, the
fluorescence intensity is measured. Compounds that bind to the switch-II pocket and lock
KRAS G12C in the GDP-bound state will prevent nucleotide exchange, leading to a low
fluorescence signal.

» Hit Confirmation: "Hit" compounds are then further validated in secondary assays to confirm
their activity and rule out artifacts.

Mechanism of Action of Sotorasib

Sotorasib is a covalent inhibitor that forms an irreversible bond with the cysteine-12 residue of
the KRAS G12C mutant protein. This covalent modification locks the protein in its inactive,
GDP-bound state. By doing so, Sotorasib prevents the interaction of KRAS G12C with its
downstream effectors, thereby inhibiting the signaling pathways that drive tumor growth and
proliferation.
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Signaling Pathway Inhibition

The primary signaling pathway inhibited by Sotorasib is the MAPK (mitogen-activated protein
kinase) pathway, also known as the RAS-RAF-MEK-ERK pathway. By blocking KRAS G12C
activation, Sotorasib prevents the phosphorylation and activation of downstream kinases,
ultimately leading to the suppression of cancer cell growth and the induction of apoptosis.
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Caption: Sotorasib's mechanism of action in the KRAS G12C signaling pathway.
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Synthesis Pathway of Sotorasib

The chemical synthesis of Sotorasib is a multi-step process. A key feature of the molecule is its
acrylamide "warhead,"” which is responsible for the covalent interaction with the cysteine
residue. The synthesis involves the construction of a complex heterocyclic core, followed by the
addition of the acrylamide group.

While the exact, proprietary synthesis route used by Amgen may not be fully public, a plausible
synthetic scheme based on published literature would involve the following key
transformations:

o Core Assembly: Construction of the central quinazoline scaffold. This is often achieved
through a condensation reaction between a substituted anthranilic acid and a formamide
equivalent, followed by further modifications.

o Side Chain Installation: Attachment of the piperazine ring and the subsequent chiral side
chain. This step is crucial for achieving the desired potency and pharmacokinetic properties.

o Warhead Addition: The final step is typically the acylation of a key amine with acryloyl
chloride to install the reactive acrylamide group.

Starting Materials

(e.g., substituted ~,| Quinazoline Core Side Chain Acrylamide Warhead Sotorasib
anthranilic acid) - Formation Installation Addition (Final Product)
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Caption: A simplified workflow for the chemical synthesis of Sotorasib.

Preclinical and Clinical Data

Sotorasib has undergone extensive preclinical and clinical evaluation to determine its efficacy
and safety profile.

In Vitro and In Vivo Preclinical Studies
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In preclinical studies, Sotorasib demonstrated potent and selective inhibition of KRAS G12C
mutant cell lines. It also showed significant anti-tumor activity in mouse xenograft models of
KRAS G12C-mutated cancers.

Parameter Value Cell Line/Model
IC50 (Cell Viability) 1-10 nM NCI-H358 (KRAS G12C)
Tumor Growth Inhibition >90% MIA PaCa-2 Xenograft

Clinical Trial Data

The clinical development of Sotorasib has been rapid, with the CodeBreaK series of clinical
trials demonstrating its efficacy in patients with KRAS G12C-mutated solid tumors, particularly
non-small cell lung cancer (NSCLC).

Objective Median
Trial Phase Indication Response Rate Progression-Free
(ORR) Survival (PFS)
Phase /1l (CodeBreaK
NSCLC 37.1% 6.8 months
100)
Phase Il (CodeBreakK
NSCLC 28.1% 5.6 months
200)
Conclusion

The development of Sotorasib represents a landmark achievement in oncology, providing a
much-needed therapeutic option for patients with KRAS G12C-mutated cancers. Its discovery
was enabled by a deep understanding of the structural biology of the KRAS G12C mutant and
the application of structure-based drug design principles. The successful synthesis and clinical
development of Sotorasib have paved the way for a new class of targeted therapies and have
reinvigorated efforts to target other "undruggable” oncoproteins.

« To cite this document: BenchChem. [The Discovery and Synthesis of Sotorasib: A KRAS
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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